N-Acetyldopamine

Description

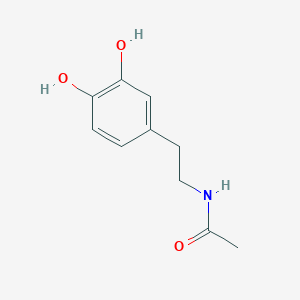

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSAJYZMIPNPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179656 | |

| Record name | N-Acetyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2494-12-4 | |

| Record name | N-Acetyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2494-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,4-dihydroxyphenethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Acetyldopamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYU97G37EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyldopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the N-Acetyldopamine Biosynthesis Pathway in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyldopamine (NADA) is a critical catecholamine derivative in insects, playing a pivotal role in the sclerotization and pigmentation of the cuticle, as well as in neurotransmission. The biosynthesis of NADA from the amino acid tyrosine involves a conserved enzymatic pathway that represents a potential target for the development of novel insecticides. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in insects, including detailed descriptions of the key enzymes, their kinetic properties, and established experimental protocols for their study. Furthermore, this guide presents signaling pathway and experimental workflow diagrams generated using Graphviz to facilitate a deeper understanding of the molecular processes involved.

Introduction

The insect cuticle is a dynamic structure that provides physical support, protection, and coloration. The hardening and darkening of the cuticle, a process known as sclerotization, is essential for insect survival. This process is primarily mediated by the cross-linking of cuticular proteins and chitin, a reaction driven by quinones derived from catecholamines. This compound (NADA) is a major precursor for this quinone tanning process.[1] The biosynthesis of NADA is a multi-step enzymatic cascade, starting from the essential amino acid tyrosine. Understanding this pathway at a molecular level is crucial for identifying potential targets for the development of selective and effective insecticides. Beyond its role in the cuticle, NADA and its precursors are also involved in neurotransmission within the insect nervous system.[2]

The this compound Biosynthesis Pathway

The biosynthesis of this compound from tyrosine is a three-step enzymatic pathway primarily occurring in the epidermis and nervous system of insects.[3][4] The pathway involves the sequential action of three key enzymes: Tyrosine Hydroxylase (TH), DOPA Decarboxylase (DDC), and Arylalkylamine N-acetyltransferase (AANAT).

-

Step 1: Hydroxylation of Tyrosine to L-DOPA The pathway is initiated by the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , a pterin-dependent monooxygenase.[5] This is often the rate-limiting step in the overall pathway.[3]

-

Step 2: Decarboxylation of L-DOPA to Dopamine L-DOPA is then decarboxylated to produce dopamine. This reaction is catalyzed by DOPA Decarboxylase (DDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[6][7] DDC is also known as aromatic L-amino acid decarboxylase due to its ability to decarboxylate other aromatic L-amino acids.[7]

-

Step 3: Acetylation of Dopamine to this compound The final step is the N-acetylation of dopamine to form this compound (NADA). This reaction is catalyzed by Arylalkylamine N-acetyltransferase (AANAT) , which utilizes acetyl coenzyme A (acetyl-CoA) as the acetyl group donor.[8] Insect AANATs are part of the GCN5-related N-acetyltransferase (GNAT) superfamily.[9]

Pathway Diagram

Caption: this compound biosynthesis pathway in insects.

Quantitative Data: Enzyme Kinetics

The kinetic properties of the enzymes in the NADA biosynthesis pathway are crucial for understanding their efficiency and for the design of specific inhibitors. The following table summarizes available kinetic data for Arylalkylamine N-acetyltransferase (AANAT) from various insect species.

| Insect Species | Enzyme Isoform | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Optimal pH | Reference |

| Periplaneta americana | aNAT | Tryptamine | 25 | 11.2 (μmol/min/mg) | 5-6 | [9] |

| Periplaneta americana | bNAT | Tryptamine | 1330 | 276 (μmol/min/mg) | 9-10 | [9] |

| Periplaneta americana | aNAT | 5-Hydroxytryptamine | 50 | 9.33 (μmol/min/mg) | 5-6 | [9] |

| Periplaneta americana | bNAT | 5-Hydroxytryptamine | 325 | 110 (μmol/min/mg) | 9-10 | [9] |

| Antheraea pernyi | iaaNAT | Tryptamine | 3.31 | 190 | 8.0 | [9] |

| Antheraea pernyi | iaaNAT | Acetyl-CoA | 1.42 | 154 | 8.0 | [9] |

| Dianemobius nigrofasciatus | AANAT | Tryptamine | 45 | 6.87 | 10.5 | [10] |

| Dianemobius nigrofasciatus | AANAT | 5-Hydroxytryptamine | 190 | 41.0 | 10.5 | [10] |

| Dianemobius nigrofasciatus | AANAT | Acetyl-CoA (with Tryptamine) | 58 | 6.88 | 10.5 | [10] |

| Dianemobius nigrofasciatus | AANAT | Acetyl-CoA (with 5HT) | 120 | 41.3 | 10.5 | [10] |

| Drosophila melanogaster | AANATA | Tyramine | 12 | 16 (s⁻¹) | 8.0 | [11] |

| Drosophila melanogaster | AANATA | Acetyl-CoA | 39 | - | 8.0 | [11] |

Experimental Protocols

Arylalkylamine N-acetyltransferase (AANAT) Activity Assay (Radiometric)

This protocol is adapted from methods used for assaying AANAT activity in various species and can be modified for insect tissues.[12][13]

Materials:

-

Insect tissue (e.g., brain, epidermis)

-

Homogenization buffer: 0.1 M sodium phosphate buffer, pH 6.8

-

Substrate solution: Tryptamine (40 mM in homogenization buffer)

-

Acetyl-CoA solution: 2 mM

-

Radioactive acetyl-CoA: [³H]-acetyl coenzyme A (specific activity adjusted as needed)

-

Chloroform

-

Scintillation fluid

-

Microcentrifuge tubes

-

Sonicator

-

Scintillation counter

Procedure:

-

Tissue Homogenization:

-

Dissect the desired insect tissue on ice.

-

Homogenize the tissue in an appropriate volume of ice-cold homogenization buffer using a sonicator.

-

Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the enzyme extract.

-

-

Enzyme Reaction:

-

In a chloroform-resistant microcentrifuge tube, combine:

-

25 µL of enzyme extract (supernatant)

-

25 µL of 40 mM tryptamine

-

25 µL of 2 mM Acetyl-CoA

-

25 µL of [³H]-acetyl coenzyme A

-

-

Prepare blank tubes containing all components except the enzyme extract (replace with homogenization buffer).

-

Incubate the reaction mixture at the optimal temperature for the specific insect AANAT (e.g., 30°C) for a defined period (e.g., 20 minutes).

-

-

Extraction and Quantification:

-

Stop the reaction by adding an appropriate volume of chloroform to each tube.

-

Vortex vigorously for 1 minute to extract the acetylated product into the organic phase.

-

Centrifuge at 13,000 x g for 1 minute.

-

Carefully transfer a known volume of the chloroform phase to a scintillation vial.

-

Evaporate the chloroform.

-

Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.

-

-

Calculation:

-

Calculate the amount of product formed based on the specific activity of the [³H]-acetyl coenzyme A and the measured radioactivity.

-

Express the enzyme activity as nmol of product formed per minute per mg of protein.

-

Experimental Workflow: AANAT Assay

Caption: Workflow for a radiometric AANAT activity assay.

Quantification of this compound and Precursors by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS) is a sensitive and specific method for quantifying NADA and its precursors in insect tissues.[14][15][16]

Materials:

-

Insect tissue

-

Extraction solution: e.g., 1 M perchloric acid

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector (ECD) or Mass Spectrometer (MS)

-

Mobile phase: e.g., 0.05 M citrate buffer (pH 5.7) with 5-10% methanol and an ion-pairing reagent

-

Standards for L-tyrosine, L-DOPA, dopamine, and this compound

-

Internal standard: e.g., 3,4-Dihydroxybenzylamine (DHBA)

Procedure:

-

Sample Preparation:

-

Dissect and weigh the insect tissue.

-

Homogenize the tissue in a known volume of ice-cold extraction solution (e.g., perchloric acid).

-

Add an internal standard.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to precipitate proteins.

-

Filter the supernatant through a 0.22 µm microfiltration membrane.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered sample onto the HPLC system.

-

Separate the compounds using a C18 column with an isocratic or gradient elution of the mobile phase.

-

Detect the eluting compounds using an ECD or MS detector.

-

-

Quantification:

-

Identify the peaks corresponding to tyrosine, L-DOPA, dopamine, and NADA by comparing their retention times with those of the standards.

-

Quantify the concentration of each compound by comparing its peak area to the peak area of the corresponding standard and normalizing to the internal standard.

-

Express the results as ng or pmol per mg of tissue.

-

Significance and Future Directions

The this compound biosynthesis pathway is a cornerstone of insect physiology, essential for the development of a functional exoskeleton and for proper neuronal communication. Its absence in vertebrates makes it an attractive target for the development of species-specific insecticides. A thorough understanding of the enzymes in this pathway, including their structure, function, and regulation, is paramount for the rational design of potent and selective inhibitors.

Future research should focus on:

-

Structural Biology: Elucidating the three-dimensional structures of insect TH, DDC, and AANATs will provide a blueprint for structure-based drug design.

-

Inhibitor Screening: High-throughput screening of chemical libraries for inhibitors of these enzymes could lead to the discovery of novel insecticidal compounds.

-

Regulatory Mechanisms: Investigating the transcriptional and post-translational regulation of the NADA biosynthesis pathway may reveal additional points of intervention.

-

Comparative Analysis: Characterizing this pathway in a wider range of insect species, including major agricultural pests and disease vectors, will be crucial for the development of broad-spectrum or targeted control strategies.

By continuing to unravel the complexities of the this compound biosynthesis pathway, the scientific community can pave the way for the development of next-generation insecticides that are both effective and environmentally sound.

References

- 1. insect cuticle sclerotization: Topics by Science.gov [science.gov]

- 2. Insect neurotransmission: neurotransmitters and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The L-DOPA/Dopamine Pathway Transgenerationally Regulates Cuticular Melanization in the Pea Aphid Acyrthosiphon pisum [frontiersin.org]

- 4. Developmental expression and spatial distribution of dopa decarboxylase in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of tyrosine hydroxylase from Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of Insect Dopa Decarboxylase as a Potential Insecticide Target and Discovery of Selective Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal Structure and Substrate Specificity of Drosophila 3,4-Dihydroxyphenylalanine Decarboxylase | PLOS One [journals.plos.org]

- 8. Insect Arylalkylamine N-Acyltransferases: Mechanism and Role in Fatty Acid Amide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures and functions of insect arylalkylamine N-acetyltransferase (iaaNAT); a key enzyme for physiological and behavioral switch in arthropods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Melatonin synthesis: 14-3-3-dependent activation and inhibition of arylalkylamine N-acetyltransferase mediated by phosphoserine-205 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Tyrosine Hydroxylase and DOPA Decarboxylase Are Associated With Pupal Melanization During Larval–Pupal Transformation in Antheraea pernyi [frontiersin.org]

- 15. Caste- and age-specific venom composition of biogenic amines and the influence of diet in honey bees | PLOS One [journals.plos.org]

- 16. Method Development for the Determination of Octopamine in Insect Hemolymph by HPLC with Electrochemical Detection. | Proceedings of the West Virginia Academy of Science [pwvas.org]

N-Acetyldopamine: An In-Depth Technical Guide on its Role as a Dopamine Metabolite in Humans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyldopamine (NADA) is a metabolite of the crucial neurotransmitter dopamine, formed through the action of the N-acetyltransferase 2 (NAT2) enzyme. While historically studied more extensively in invertebrates for its role in sclerotization, its presence and potential physiological significance in humans are areas of growing interest. This technical guide provides a comprehensive overview of NADA as a dopamine metabolite in humans, consolidating current knowledge on its metabolic pathway, physiological concentrations, and analytical quantification. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts in this emerging field.

Introduction

Dopamine, a central catecholamine neurotransmitter, is integral to numerous physiological processes, including motor control, motivation, reward, and cognitive function. Its metabolism is a complex process involving several enzymatic pathways that lead to the formation of various metabolites. One such metabolite, this compound (NADA), is formed via the N-acetylation of dopamine. While its role in the hardening of the insect cuticle is well-established, its functions in human physiology are less understood. This guide aims to synthesize the current understanding of NADA in the context of human metabolism, providing a technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Metabolic Pathway of this compound

The primary pathway for the formation of this compound in humans involves the enzymatic N-acetylation of dopamine.

Enzymatic Synthesis

The key enzyme responsible for the N-acetylation of dopamine is N-acetyltransferase 2 (NAT2) . NAT2 is a phase II xenobiotic-metabolizing enzyme primarily expressed in the liver and gut[1]. It catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of dopamine, forming this compound.

The genetic polymorphism of the NAT2 gene leads to different acetylator phenotypes (slow, intermediate, and fast acetylators) within the human population, which can influence the rate of NADA formation and potentially its physiological effects[2].

References

The Discovery and Isolation of N-Acetyldopamine: A Keystone in Insect Biochemistry

Abstract

This technical guide provides a comprehensive overview of the seminal discovery and initial isolation of N-acetyldopamine (NADA), a critical molecule in the sclerotization of insect cuticles. We delve into the pioneering work of Peter Karlson and Constantin E. Sekeris, who first identified this catecholamine derivative in the blowfly, Calliphora erythrocephala, in 1962. This document details the experimental methodologies of the era, including the extraction and paper chromatography techniques employed for its isolation and characterization. Furthermore, we present the biosynthetic pathway of this compound and the subsequent sclerotization process in a visual format. This guide is intended for researchers, scientists, and professionals in the fields of entomology, biochemistry, and drug development, offering a foundational understanding of this vital biological compound.

Introduction

The hardening and darkening of the insect exoskeleton, a process known as sclerotization, is fundamental to the survival and evolutionary success of insects. This biochemical transformation provides structural integrity, physical protection, and resistance to desiccation. In the mid-20th century, the chemical basis of this process was a significant area of investigation. It was hypothesized that phenolic compounds were responsible for the cross-linking of cuticular proteins, but the precise identity of the key sclerotizing agent remained elusive.

In 1962, Peter Karlson and Constantin E. Sekeris made a landmark discovery by identifying N-acetyl-3,4-dihydroxy-β-phenylethylamine, now commonly known as this compound (NADA), as a key metabolite of tyrosine in insects.[1] Their work provided the crucial missing link in understanding the biochemical cascade leading to the hardened cuticle. This guide revisits their foundational research, presenting the original methodologies in a modern, accessible format to appreciate the technical landscape of the time and the significance of their findings.

The Biosynthesis of this compound

This compound is synthesized from the amino acid tyrosine through a series of enzymatic steps. This pathway is a critical component of insect metabolism, particularly during periods of molting and pupation when new cuticle is formed and sclerotized.

Caption: Biosynthetic pathway of this compound from Tyrosine.

Initial Isolation and Identification of this compound (Karlson and Sekeris, 1962)

The initial isolation of this compound was a meticulous process that relied on the analytical techniques available in the early 1960s. The work of Karlson and Sekeris with the blowfly, Calliphora erythrocephala, serves as a classic example of natural product chemistry.[1]

Experimental Workflow

The isolation procedure involved a multi-step process to extract and purify NADA from insect pupae. The general workflow is outlined below.

Caption: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are reconstructed based on the standard biochemical techniques of the era and the specific details available from the 1962 publication by Karlson and Sekeris.

3.2.1. Extraction of this compound from Calliphora erythrocephala Pupae

-

Homogenization: A known quantity of Calliphora erythrocephala pupae were homogenized in ethanol to precipitate proteins and extract small, soluble molecules.

-

Centrifugation: The homogenate was centrifuged to pellet cellular debris and precipitated proteins. The supernatant containing the crude extract was collected.

-

Solvent Evaporation: The ethanolic supernatant was concentrated under reduced pressure to remove the ethanol.

-

Liquid-Liquid Extraction: The resulting aqueous residue was acidified and then extracted with n-butanol. This step served to partition the more lipophilic NADA into the butanol phase, separating it from more polar compounds.

3.2.2. Paper Chromatography

-

Stationary Phase: Whatman No. 1 filter paper was commonly used.

-

Mobile Phase: A solvent system of n-butanol, acetic acid, and water (often in a 4:1:5 ratio) was a standard for the separation of amino acids and their derivatives.[2][3][4][5]

-

Application: The concentrated butanol extract was spotted onto the origin line of the filter paper.

-

Development: The chromatogram was developed using a descending or ascending technique, allowing the solvent front to move along the paper and separate the components of the extract based on their partition coefficients.[4]

-

Visualization: After drying the chromatogram, the separated compounds were visualized. Catecholamines like NADA could be detected by spraying with a reagent that produces a characteristic color. Common visualization agents of the time for catecholamines included diazonium salts or reagents that form colored products upon oxidation.

3.2.3. Identification and Characterization

-

Rf Value Comparison: The retention factor (Rf) of the unknown spot from the insect extract was calculated and compared to the Rf of a synthetically prepared this compound standard run on the same chromatogram. The Rf value is a ratio of the distance traveled by the solute to the distance traveled by the solvent front.

-

Colorimetric Reactions: Specific colorimetric spray reagents were used to confirm the chemical nature of the isolated compound. Catechols give characteristic color reactions that would have been used to distinguish NADA from other metabolites.

-

UV Spectroscopy: The ultraviolet absorption spectrum of the eluted compound was likely measured and compared to that of the synthetic NADA standard. Catecholamines exhibit a characteristic absorption maximum around 280 nm.

Quantitative Data

While the original 1962 publication focused on the identification of this compound, precise quantitative data such as yield and concentration were not the primary focus. However, the comparison of spot intensity on the paper chromatogram with known amounts of the synthetic standard would have provided a semi-quantitative estimate of the amount of NADA present in the pupae.

| Parameter | Method | Typical Result of the Era |

| Rf Value | Paper Chromatography (n-butanol:acetic acid:water) | The Rf value of the isolated compound matched that of synthetic this compound. |

| Color Reaction | Spray Reagent (e.g., Diazotized p-nitroaniline) | A characteristic color (e.g., orange-red) was observed for both the isolated compound and the synthetic standard. |

| UV Absorption λmax | UV Spectrophotometry in Ethanol | ~280 nm, characteristic of the catechol ring. |

The Role of this compound in Sclerotization

The discovery of this compound was pivotal in elucidating the chemical mechanism of cuticle hardening. The pathway involves the enzymatic oxidation of NADA to its corresponding quinone by phenoloxidases present in the cuticle. This highly reactive this compound quinone then undergoes non-enzymatic reactions with nucleophilic groups (such as amino and sulfhydryl groups) on the cuticular proteins, forming covalent cross-links that stabilize and harden the exoskeleton.

Caption: The sclerotization pathway involving this compound.

Conclusion

The identification of this compound by Karlson and Sekeris in 1962 was a foundational discovery in insect biochemistry. Their work, utilizing the analytical tools of their time, provided the chemical basis for understanding the complex process of cuticle sclerotization. This knowledge has since paved the way for further research into insect physiology, pest control strategies targeting sclerotization, and the development of novel biomaterials inspired by the insect cuticle. This guide has aimed to preserve and present the core of this seminal work for the benefit of current and future researchers in the field.

References

Physiological Role of N-Acetyldopamine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyldopamine (NADA) is an endogenous catecholamine metabolite increasingly recognized for its diverse physiological roles within the central nervous system (CNS). While historically studied in invertebrates for its role in sclerotization, recent evidence highlights its functions in mammals, including neuroprotection, anti-inflammatory effects, and modulation of neuronal signaling. This technical guide provides an in-depth overview of the biosynthesis, metabolism, and physiological actions of NADA in the CNS. It details its interactions with key receptor systems, including Transient Receptor Potential Vanilloid 1 (TRPV1) and cannabinoid receptors, and elucidates its influence on downstream signaling pathways such as the TLR4/NF-κB and MAPK/ERK pathways. This document summarizes quantitative data, provides detailed experimental protocols for studying NADA, and presents visual diagrams of its core signaling mechanisms to facilitate further research and drug development efforts targeting this multifaceted molecule.

Introduction

This compound (NADA) is a derivative of the neurotransmitter dopamine, formed by the acetylation of its primary amine group.[1] While abundant in insects where it serves as a precursor for cuticle hardening, its presence and functions in the mammalian central nervous system have garnered significant interest. Emerging research indicates that NADA is not merely an inert metabolite but an active signaling molecule involved in a range of neuromodulatory processes. Its activities include antioxidant and anti-inflammatory actions, as well as interactions with specific receptor systems, suggesting its potential as a therapeutic target for neurological disorders. This guide aims to consolidate the current understanding of NADA's physiological role in the CNS, providing a technical resource for researchers and drug development professionals.

Biosynthesis and Metabolism of this compound

The primary pathway for NADA synthesis in the CNS is the N-acetylation of dopamine. This reaction is catalyzed by the enzyme Arylalkylamine N-acetyltransferase (AANAT).[2][3][4] AANAT utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor.[2] While AANAT is well-known for its role in melatonin synthesis from serotonin, it also efficiently acetylates dopamine.[3]

The metabolism of NADA in the CNS is less well-characterized but is presumed to involve enzymatic hydrolysis back to dopamine and acetate, or further modification and conjugation for excretion.

Key Enzyme: Arylalkylamine N-acetyltransferase (AANAT)

AANAT is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily.[2] Its expression has been detected in various brain regions, including the pineal gland, retina, hippocampus, olfactory bulb, and cerebellum.[5][6] The enzymatic activity of AANAT follows an ordered ternary-complex mechanism where acetyl-CoA binds first, followed by the arylalkylamine substrate (dopamine).[2][7]

Enzymatic Kinetics

The following table summarizes the kinetic parameters for AANAT with dopamine and related substrates.

| Enzyme | Substrate | Km | Vmax | Species | Reference |

| AANAT1 | Dopamine | Same range as tryptamine | - | Seabream, Zebrafish | |

| AANAT | Tryptamine | 0.42 µM | 9.39 nmol/mg protein/min | Cricket (CNS) | [8] |

| AANAT | Acetyl-CoA | 59.9 µM | 8.14 nmol/mg protein/min | Cricket (CNS) | [8] |

| CrAANAT | Serotonin | 247 µM | 325 pmol/min/mg protein | Chlamydomonas reinhardtii | [9] |

| aaNAT | Dopamine | 0.97 mM | - | Drosophila melanogaster | [10] |

| aaNAT | Serotonin | 0.97 mM | - | Drosophila melanogaster | [10] |

| aaNAT | Tryptamine | 0.89 mM | - | Drosophila melanogaster | [10] |

Figure 1: Biosynthesis of this compound from Dopamine.

Physiological Roles and Mechanisms of Action

NADA exerts its effects in the CNS through multiple mechanisms, including direct receptor interactions and modulation of intracellular signaling cascades.

Interaction with Receptor Systems

NADA has been shown to interact with several key receptor types in the CNS. The following table summarizes the available quantitative data on these interactions.

| Receptor | Ligand | Affinity/Potency Metric | Value | Species/System | Reference |

| TRPV1 | N-Arachidonoyl-dopamine (NADA) | EC50 | ~90 nM | Human embryonic kidney cells | [11] |

| TRPV1 | N-Arachidonoyl-dopamine (NADA) | EC50 (with PALDA or STEARDA) | ~30 nM | Human embryonic kidney cells | [11] |

| CB1 | N-Arachidonoyl dopamine (NADA) | Ki | 780 nM | Human CB1 receptors | [12] |

Note: Data for this compound at many CNS receptors is limited. The table includes data for the related compound N-Arachidonoyl-dopamine where specified.

3.1.1. Transient Receptor Potential Vanilloid 1 (TRPV1)

N-acyldopamines, including the related compound N-arachidonoyl-dopamine (NADA), are potent activators of the TRPV1 channel, a non-selective cation channel involved in pain sensation and neuroinflammation.[11] Activation of TRPV1 by N-acyldopamines leads to an influx of Ca2+, which can trigger various downstream signaling events. The EC50 for N-arachidonoyl-dopamine at human TRPV1 is approximately 90 nM, and this potency can be enhanced in the presence of other N-acyldopamines.[11]

3.1.2. Cannabinoid Receptors

N-arachidonoyl dopamine also acts as an endocannabinoid, binding to cannabinoid receptor 1 (CB1). It has been shown to displace [3H]-CP55940 from human CB1 receptors with a Ki of 780 nM.[12] Interestingly, N-arachidonoyl dopamine appears to be a biased agonist at CB1 receptors, promoting Gq-dependent mobilization of intracellular calcium without significantly affecting adenylyl cyclase activity.

Anti-Inflammatory and Neuroprotective Effects

A significant body of evidence points to the anti-inflammatory and neuroprotective properties of NADA and its derivatives.

3.2.1. Inhibition of Neuroinflammation

A dimer of this compound (NADD) has been shown to inhibit neuroinflammation by directly targeting the TLR4-MD2 complex.[13] This interaction blocks the downstream activation of the NF-κB and NLRP3 inflammasome pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]

Figure 2: NADA Dimer Inhibition of the TLR4/NF-κB and NLRP3 Pathways.

3.2.2. Antioxidant Activity

NADA has demonstrated potent antioxidant properties, effectively inhibiting lipid peroxidation in brain tissue.[14] It has been shown to reduce the formation of malondialdehyde (MDA), a marker of oxidative stress, in a concentration-dependent manner.[14] This antioxidant effect is comparable to that of N-acetylserotonin and stronger than melatonin.[14]

Modulation of Synaptic Plasticity and Neuronal Signaling

While direct evidence for NADA's role in synaptic plasticity is still emerging, its precursor, dopamine, is a well-established modulator of these processes.[15][16][17][18] Dopamine, acting through D1 and D2 receptors, influences both long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.[19][6][20]

Dopamine D1 receptor activation is known to stimulate the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) through a PKA-dependent pathway.[5][21] Phosphorylated CREB plays a crucial role in the transcription of genes involved in synaptic plasticity and neuronal survival.[22]

Furthermore, dopamine signaling converges with glutamatergic pathways to activate the MAPK/ERK signaling cascade, which is also critical for synaptic plasticity and behavioral adaptations.[9][18][23][24] Given that NADA is a dopamine derivative, it is plausible that it may modulate these pathways, either directly or by influencing dopamine availability.

Figure 3: Dopamine D1 Receptor-Mediated CREB Phosphorylation Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the physiological roles of this compound.

Arylalkylamine N-acetyltransferase (AANAT) Enzyme Activity Assay

This protocol is adapted from radiometric and HPLC-based assays for AANAT activity.[10][25][26]

Objective: To measure the enzymatic activity of AANAT in converting dopamine to this compound.

Materials:

-

Brain tissue homogenate or purified/recombinant AANAT

-

Dopamine hydrochloride

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

[3H]-Acetyl-CoA (for radiometric assay)

-

Sodium phosphate buffer (0.1 M, pH 6.8-7.9)

-

Tryptamine (as a positive control substrate)

-

Perchloric acid or other stop solution

-

Scintillation fluid and vials (for radiometric assay)

-

HPLC system with a UV or fluorescence detector and a C18 column (for HPLC assay)

-

This compound standard

Procedure:

-

Enzyme Preparation: Homogenize brain tissue in ice-cold sodium phosphate buffer. Centrifuge to pellet debris and use the supernatant for the assay. If using purified enzyme, dilute to the desired concentration in the assay buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Sodium phosphate buffer

-

Dopamine (at various concentrations to determine Km)

-

Acetyl-CoA (at a saturating concentration)

-

For radiometric assay, include a known amount of [3H]-Acetyl-CoA.

-

-

Initiation of Reaction: Add the enzyme preparation to the reaction mixture to start the reaction. Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding perchloric acid to precipitate proteins.

-

Product Quantification (HPLC Method):

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Filter the supernatant and inject it into the HPLC system.

-

Separate the components on a C18 column using an appropriate mobile phase.

-

Detect this compound using a UV or fluorescence detector and quantify by comparing the peak area to a standard curve of this compound.

-

-

Product Quantification (Radiometric Method):

-

After stopping the reaction, extract the radiolabeled this compound into an organic solvent (e.g., chloroform).

-

Add the organic phase to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the reaction velocity (nmol/mg protein/min). For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Measurement of this compound in Brain Tissue by HPLC-MS/MS

This protocol is based on established methods for quantifying neurotransmitters in brain tissue.[15][27][28][29][30]

Objective: To accurately measure the concentration of endogenous this compound in brain tissue samples.

Materials:

-

Brain tissue samples

-

Homogenization buffer (e.g., 0.1% formic acid in water)

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile

-

Formic acid

-

UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

-

C18 analytical column

Procedure:

-

Sample Preparation:

-

Weigh the frozen brain tissue sample.

-

Add a known amount of the internal standard.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

-

Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 15,000 x g) at 4°C.

-

Extraction: Collect the supernatant and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the UHPLC-MS/MS system.

-

Separate the analytes on the C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect this compound and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound should be determined and optimized.

-

-

Quantification: Generate a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the brain tissue samples based on the peak area ratio of the analyte to the internal standard.

Assessment of TRPV1 Activation by Calcium Imaging

This protocol describes a common method for measuring the activation of TRPV1 channels.[11][21][31]

Objective: To determine if this compound activates TRPV1 channels by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells transiently or stably expressing human or rat TRPV1

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

This compound

-

Capsaicin (as a positive control)

-

TRPV1 antagonist (e.g., capsazepine, for specificity control)

-

Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

-

Cell Culture and Plating: Culture TRPV1-expressing HEK293 cells on glass coverslips or in 96-well plates suitable for fluorescence imaging.

-

Dye Loading:

-

Prepare a loading solution of Fura-2 AM or Fluo-4 AM with Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye.

-

-

Calcium Imaging:

-

Mount the coverslip on the stage of the fluorescence microscope or place the 96-well plate in the plate reader.

-

Acquire a baseline fluorescence reading.

-

Add this compound at various concentrations to the cells and record the change in fluorescence intensity over time. For Fura-2, record the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, record the fluorescence intensity at ~488 nm excitation and ~520 nm emission.

-

Use capsaicin as a positive control to confirm TRPV1 expression and function.

-

To confirm specificity, pre-incubate cells with a TRPV1 antagonist before adding this compound.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or the ratio of fluorescence intensities relative to the baseline.

-

Plot the response as a function of this compound concentration to generate a dose-response curve and determine the EC50.

-

Figure 4: Experimental Workflow for Calcium Imaging Assay.

Conclusion

This compound is an emerging neuromodulator in the central nervous system with a growing portfolio of physiological functions. Its biosynthesis from dopamine via AANAT places it at the crossroads of catecholamine metabolism. The evidence presented in this guide highlights its significant anti-inflammatory and antioxidant properties, primarily through the inhibition of the TLR4/NF-κB pathway and scavenging of reactive oxygen species. Furthermore, its interaction with ion channels such as TRPV1 and its potential modulation of cannabinoid receptor signaling underscore its role in neuronal communication and excitability. The downstream effects on key signaling molecules like CREB and MAPK/ERK, inferred from the actions of its parent compound dopamine, suggest a role for NADA in synaptic plasticity and gene expression related to neuronal health.

Despite these advances, significant gaps in our knowledge remain. A comprehensive receptor binding profile of this compound across a wider range of CNS targets is needed to fully understand its pharmacological actions. Further research is also required to elucidate the specific downstream signaling cascades it triggers in different neuronal populations and its precise contribution to complex processes like learning and memory. The experimental protocols and signaling pathway diagrams provided herein offer a framework for future investigations into this intriguing endogenous molecule, with the ultimate goal of leveraging its therapeutic potential for the treatment of neuroinflammatory and neurodegenerative diseases.

References

- 1. acnp.org [acnp.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Evolutionary Genomics Reveals Multiple Functions of Arylalkylamine N-Acetyltransferase in Fish [frontiersin.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term potentiation - Wikipedia [en.wikipedia.org]

- 7. Calcium currents regulate dopamine autoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of an arylalkylamine N-acetyltransferase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound inhibits rat brain lipid peroxidation induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of the glutamatergic transmission by Dopamine: a focus on Parkinson, Huntington and Addiction diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Co-transmission of dopamine and glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ERK/MAPK Signaling Is Required for Pathway-Specific Striatal Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activation of Extracellular Signal-Regulated Protein Kinases Is Associated with a Sensitized Locomotor Response to D2Dopamine Receptor Stimulation in Unilateral 6-Hydroxydopamine-Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Opposing Patterns of Signaling Activation in Dopamine D1 and D2 Receptor-Expressing Striatal Neurons in Response to Cocaine and Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 27. TRPV1: A Potential Drug Target for Treating Various Diseases | MDPI [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibition of P-type and N-type calcium channels by dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Hardness: N-Acetyldopamine's Function in Invertebrate Sclerotization

An In-depth Technical Guide for Researchers and Drug Development Professionals

The process of sclerotization, a vital mechanism for the survival and structural integrity of invertebrates, involves the hardening and stabilization of the cuticle. This intricate biochemical cascade relies on the cross-linking of cuticular proteins, and at the heart of this process lies N-acetyldopamine (NADA). This technical guide provides a comprehensive overview of the function of this compound in invertebrate sclerotization, detailing the biochemical pathways, enzymatic reactions, and experimental methodologies used to elucidate this critical biological process.

The Biochemical Pathway of this compound-Mediated Sclerotization

The journey from a soft, pliable cuticle to a hardened, protective exoskeleton is a multi-step process initiated by the synthesis of this compound and culminating in the formation of a complex, cross-linked matrix. The key steps are as follows:

-

Synthesis of Dopamine: The pathway begins with the amino acid tyrosine, which is hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA) by the enzyme tyrosine hydroxylase. DOPA is then decarboxylated by DOPA decarboxylase to yield dopamine.[1][2]

-

N-Acetylation of Dopamine: Dopamine is subsequently N-acetylated by the enzyme arylalkylamine N-acetyltransferase (AANAT) to produce this compound (NADA).[2][3]

-

Oxidation to this compound Quinone (NADAQ): NADA is transported to the cuticle where it is oxidized by a laccase-type phenoloxidase to form the highly reactive this compound quinone (NADAQ).[2]

-

Isomerization to this compound Quinone Methide (NADAQM): NADAQ can then be isomerized to this compound quinone methide (NADAQM) by the enzyme quinone isomerase.[4]

-

Cross-linking of Cuticular Proteins: Both NADAQ and NADAQM are potent electrophiles that react with nucleophilic side chains of amino acid residues (such as lysine and histidine) in cuticular proteins, forming stable covalent cross-links.[1] This cross-linking is the fundamental basis of sclerotization, leading to the hardening and insolubilization of the cuticle.

A closely related compound, N-β-alanyldopamine (NBAD), also functions as a sclerotizing precursor.[1] While both NADA and NBAD utilize similar enzymatic pathways, they often result in different cuticle characteristics. NADA-mediated sclerotization typically produces a colorless, hardened cuticle, whereas NBAD is often associated with the formation of brown, sclerotized cuticles.[3][5]

Quantitative Data in this compound-Mediated Sclerotization

The following tables summarize key quantitative data related to the enzymes and products involved in this compound-mediated sclerotization.

Table 1: Enzyme Properties and Reaction Conditions

| Enzyme | Source Organism | Substrate(s) | Optimal pH | Inhibitors | Reference(s) |

| Phenoloxidase (Laccase-type) | Drosophila melanogaster | This compound, Dopamine, Catechol | 6.5 | Potassium cyanide, Sodium fluoride | [4] |

| Arylalkylamine N-acetyltransferase (AANAT) | Drosophila melanogaster | Dopamine, Acetyl-CoA | Not specified | Not specified | [6] |

| Quinone Isomerase | Sarcophaga bullata | This compound quinone | Not specified | Not specified | [7] |

| NADA Quinone Methide:dehydro NADA Isomerase | Sarcophaga bullata | This compound quinone methide | Not specified | Not specified | [7] |

Table 2: Concentrations of this compound and Related Compounds

| Compound | Organism/Tissue | Concentration | Analytical Method | Reference(s) |

| This compound | Honey bee (Apis mellifera) venom (0-day-old queens) | Significantly higher than in workers | HPLC-ECD | [8] |

| This compound | Honey bee (Apis mellifera) venom (5-day-old queens) | Significantly higher than in workers | HPLC-ECD | [8] |

Table 3: Mechanical Properties of Sclerotized Cuticle

| Property | Cuticle Type | Value | Reference(s) |

| Young's Modulus | Sclerotized Cuticle | 1-20 GPa | [9] |

| Vicker's Hardness | Sclerotized Cuticle | 25-80 kgf mm⁻² | [9] |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This protocol provides a general framework for the quantification of this compound in invertebrate tissues.

-

Sample Preparation:

-

Dissect the tissue of interest (e.g., cuticle, hemolymph) on ice.

-

Homogenize the tissue in an ice-cold solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[8]

-

-

HPLC-ECD Analysis:

-

HPLC System: A standard HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent. The exact composition should be optimized for the specific separation.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[8]

-

Electrochemical Detector: Set the electrode potential to a value optimized for the oxidation of this compound (typically between +0.6 V and +0.8 V).

-

Quantification: Identify and quantify this compound by comparing the retention time and peak area of the sample to those of authentic standards. The internal standard is used to correct for variations in sample extraction and injection volume.[8]

-

Analysis of Protein Cross-linking by SDS-PAGE and Mass Spectrometry

This protocol outlines a general workflow to investigate the cross-linking of cuticular proteins by this compound.

-

In Vitro Cross-linking Reaction:

-

Incubate purified cuticular proteins with this compound and a phenoloxidase (e.g., laccase or tyrosinase) in a suitable buffer (e.g., sodium phosphate buffer, pH 6.5).

-

Include control reactions lacking one or more components (e.g., no enzyme, no NADA).

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

-

SDS-PAGE Analysis:

-

Terminate the cross-linking reaction by adding SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Boil the samples and then separate the proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining. The formation of high molecular weight protein oligomers and a decrease in the monomeric protein band in the complete reaction mixture are indicative of cross-linking.[4]

-

-

Mass Spectrometry Analysis of Cross-linked Peptides:

-

Excise the high molecular weight protein bands from the gel.

-

Perform in-gel digestion of the proteins with a protease (e.g., trypsin).

-

Extract the resulting peptides from the gel.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

Utilize specialized software to identify cross-linked peptides. This involves searching the MS/MS data for pairs of peptides that are covalently linked by a modified this compound molecule.[10][11] The identification of these cross-linked peptides provides direct evidence of the amino acid residues involved in the sclerotization process.

-

Visualizations of Pathways and Workflows

References

- 1. mobt3ath.com [mobt3ath.com]

- 2. Tyrosine hydroxylase is required for cuticle sclerotization and pigmentation in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Model reactions for insect cuticle sclerotization: cross-linking of recombinant cuticular proteins upon their laccase-catalyzed oxidative conjugation with catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Mechanistic Analysis of Drosophila melanogaster Agmatine N-Acetyltransferase, an Enzyme that Catalyzes the Formation of N-Acetylagmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of dehydro-N-acetyldopamine by a soluble enzyme preparation from the larval cuticle of Sarcophaga bullata involves intermediary formation of this compound quinone and this compound quinone methide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caste- and age-specific venom composition of biogenic amines and the influence of diet in honey bees | PLOS One [journals.plos.org]

- 9. Design and mechanical properties of insect cuticle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Results for "Cross-linking Mass Spectrometry" | Springer Nature Experiments [experiments.springernature.com]

Endogenous N-Acetyldopamine in the Mammalian Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyldopamine (NADA) is an endogenous derivative of the neurotransmitter dopamine, recognized for its roles as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and its interaction with the endocannabinoid system. While its presence and functions in invertebrates are well-established, its significance in the mammalian central nervous system (CNS) is an emerging field of research. This technical guide provides a comprehensive overview of the endogenous presence of NADA in the mammalian brain, detailing its biosynthesis, metabolism, and signaling pathways. This document also includes detailed experimental protocols for the extraction and quantification of NADA from brain tissue and presents visual workflows and pathway diagrams to facilitate understanding and further research.

Introduction

This compound (NADA) is a catecholamine formed by the N-acetylation of dopamine. Historically studied in the context of insect cuticle sclerotization, recent evidence points towards its role as a neuroactive molecule in the mammalian brain. Its structural similarity to both dopamine and endocannabinoids like anandamide suggests a multifaceted role in neurotransmission and neuromodulation. NADA has been identified as a potent endogenous agonist of the TRPV1 receptor, also known as the capsaicin receptor, implicating it in pain perception, temperature regulation, and neuroinflammation.[1][2] Furthermore, its interactions with the cannabinoid CB1 receptor suggest a modulatory role in the endocannabinoid system.[1][3] Understanding the endogenous presence and function of NADA in the brain is crucial for elucidating its physiological roles and exploring its therapeutic potential in neurological and psychiatric disorders.

Biosynthesis and Metabolism

The formation and degradation of NADA in the mammalian brain are intrinsically linked to the metabolic pathways of its precursor, dopamine.

Biosynthesis of this compound

The primary pathway for NADA synthesis is the acetylation of dopamine. This reaction is catalyzed by an N-acetyltransferase.

-

Enzyme: The key enzyme responsible for this conversion is believed to be Arylalkylamine N-acetyltransferase (AANAT) .[4][5] While AANAT is famously known for its role in serotonin acetylation to produce N-acetylserotonin (a precursor to melatonin), it also demonstrates activity towards other arylalkylamines, including dopamine.[6][7]

-

Substrates: The biosynthesis requires dopamine and the acetyl group donor, Acetyl-Coenzyme A (Acetyl-CoA) .

-

Location: AANAT mRNA has been detected in various regions of the rat brain, including the hippocampus, olfactory bulb, and cerebellum, suggesting that NADA can be synthesized locally in these areas.[2]

Figure 1: Biosynthesis pathway of this compound (NADA).

Metabolism of this compound

As a catecholamine, NADA is likely metabolized by the same enzymes that degrade dopamine: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[8][9]

-

Monoamine Oxidase (MAO): This enzyme, located on the outer mitochondrial membrane, would catalyze the oxidative deamination of NADA.

-

Catechol-O-Methyltransferase (COMT): This enzyme can methylate one of the catechol hydroxyl groups of NADA.

The interplay of these enzymes results in the clearance of NADA from the synaptic space and intracellular compartments, terminating its signaling activity.

Figure 2: Proposed metabolic pathways for this compound.

Distribution and Concentration in the Mammalian Brain

The endogenous presence of NADA has been suggested in various brain regions, including the striatum, hippocampus, and cerebellum, primarily based on the localization of its synthesizing enzyme, AANAT.[2] However, there is a notable scarcity of published quantitative data detailing the specific concentrations of NADA in these regions. This may be due to several factors, including:

-

Very low endogenous concentrations, potentially below the limit of quantification of many analytical methods.

-

Rapid metabolism by MAO and COMT, leading to a short half-life in vivo.

-

Technical challenges in distinguishing it from other structurally similar catecholamines and their metabolites.

While direct quantification is lacking, the presence of related N-acylated dopamine compounds has been confirmed in brain extracts.[5]

Data Presentation

Due to the lack of available quantitative data in the current literature, a table of NADA concentrations cannot be provided. However, the following table structure is proposed for future studies to ensure clear and comparable data presentation.

| Brain Region | Mammalian Species | NADA Concentration (pmol/g tissue) | Analytical Method | Reference |

| Striatum | e.g., Rattus norvegicus | Data Not Available | e.g., LC-MS/MS | N/A |

| Hippocampus | e.g., Rattus norvegicus | Data Not Available | e.g., LC-MS/MS | N/A |

| Cerebellum | e.g., Rattus norvegicus | Data Not Available | e.g., LC-MS/MS | N/A |

| Prefrontal Cortex | e.g., Mus musculus | Data Not Available | e.g., LC-MS/MS | N/A |

| Hypothalamus | e.g., Mus musculus | Data Not Available | e.g., LC-MS/MS | N/A |

Signaling Pathways and Physiological Roles

NADA exerts its physiological effects primarily through its interaction with ion channels and G-protein coupled receptors.

TRPV1 Receptor Agonism

NADA is a potent endogenous agonist of the TRPV1 receptor.[3] The activation of TRPV1, a non-selective cation channel, leads to an influx of Ca²⁺ and Na⁺ ions, causing membrane depolarization. This signaling cascade is implicated in:

-

Nociception: Modulation of pain signals at both peripheral and central terminals of sensory neurons.

-

Neuroinflammation: Activation of TRPV1 on microglia can trigger inflammatory responses.[10]

-

Synaptic Plasticity: NADA-induced TRPV1 activation can influence neurotransmitter release and synaptic strength in various brain regions, including the hippocampus and substantia nigra.[3]

Modulation of the Endocannabinoid System

NADA also interacts with the cannabinoid CB1 receptor, although its effects are complex and may be modulatory rather than direct agonism in all contexts.[1] This interaction suggests that NADA may function as an "endovanilloid/endocannabinoid" molecule, bridging the signaling of these two systems. The dual action on TRPV1 and CB1 receptors can lead to complex physiological outcomes, as these receptors can have opposing effects on neuronal activity.[1]

Figure 3: NADA signaling at the synapse via TRPV1 and CB1 receptors.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of neurotransmitters and related compounds in brain tissue and provide a framework for the specific quantification of this compound.

Protocol 1: Brain Tissue Extraction for NADA Analysis

This protocol describes the homogenization and extraction of NADA from fresh-frozen mammalian brain tissue.

Materials and Reagents:

-

Frozen brain tissue (e.g., hippocampus, striatum)

-

Homogenization Buffer: 0.1 M Perchloric acid (HClO₄) with 0.1% EDTA and 0.1% sodium metabisulfite

-

Internal Standard (IS): Deuterated this compound (NADA-d₃)

-

Acetonitrile (ACN), HPLC grade

-

Centrifuge capable of 15,000 x g at 4°C

-

Sonicator

-

0.22 µm syringe filters

Procedure:

-

Weigh the frozen brain tissue (~50-100 mg) in a pre-chilled tube.

-

Add ice-cold Homogenization Buffer at a ratio of 10:1 (v/w), e.g., 500 µL for 50 mg of tissue.

-

Spike the sample with the internal standard (NADA-d₃) to a final concentration of, for example, 10 ng/mL.

-

Homogenize the tissue on ice using a sonicator until no visible tissue clumps remain.

-

Add an equal volume of ice-cold Acetonitrile to the homogenate to precipitate proteins. Vortex for 30 seconds.

-

Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Quantification of NADA by LC-MS/MS

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of NADA.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 5% B

-

-

Injection Volume: 5 µL

MS/MS Conditions (Positive ESI Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example values, require optimization):

-

NADA: Precursor ion (Q1) m/z 196.1 -> Product ion (Q3) m/z 137.1

-

NADA-d₃ (IS): Precursor ion (Q1) m/z 199.1 -> Product ion (Q3) m/z 140.1

-

-

Optimization: Ion source parameters (e.g., spray voltage, gas temperatures) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity.

Data Analysis:

-

Generate a calibration curve using standards of known NADA concentrations with a fixed concentration of the internal standard.

-

Calculate the peak area ratio of the NADA analyte to the NADA-d₃ internal standard for each sample and standard.

-

Quantify the concentration of NADA in the brain tissue samples by interpolating their peak area ratios on the calibration curve.

-

Normalize the final concentration to the initial weight of the tissue sample (e.g., in pmol/g or ng/g).

Figure 4: Experimental workflow for NADA extraction and quantification.

Conclusion and Future Directions

This compound is an endogenously produced molecule in the mammalian brain with the potential to act as a key signaling molecule, particularly through its potent activation of TRPV1 receptors and its interplay with the endocannabinoid system. Its biosynthesis from dopamine via AANAT is plausible in several brain regions. However, a significant gap in the current understanding is the lack of quantitative data on its regional concentrations. Future research should prioritize the development and application of highly sensitive analytical methods to accurately quantify endogenous NADA levels in various brain structures under both physiological and pathological conditions. Elucidating the precise concentration and distribution of NADA will be crucial for understanding its role in brain function and for validating it as a potential target for the development of novel therapeutics for neurological disorders.

References

- 1. TRPV1 and CB(1) receptor-mediated effects of the endovanilloid/endocannabinoid N-arachidonoyl-dopamine on primary afferent fibre and spinal cord neuronal responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoid–Dopamine Interaction in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. The arylalkylamine-N-acetyltransferase (AANAT) acetylates dopamine in the digestive tract of goldfish: a role in intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of an arylalkylamine N-acetyltransferase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evolution of arylalkylamine N-acetyltransferase: Emergence and divergence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Protocol for tissue clearing and 3D analysis of dopamine neurons in the developing mouse midbrain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Profile and Affinity of N-Acetyldopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyldopamine (NADA) is a critical catecholamine in invertebrates, primarily known for its role as a precursor in insect cuticle sclerotization.[1] As a derivative of dopamine, NADA is also implicated as a potential ligand for various biogenic amine receptors, including dopamine and tyramine G-protein coupled receptors (GPCRs), which modulate a wide array of physiological and behavioral processes in insects.[1][2] Understanding the binding profile and affinity of this compound at these receptors is crucial for the development of novel insecticides and for advancing our knowledge of invertebrate neuropharmacology. This technical guide provides a comprehensive overview of the current understanding of this compound's receptor interactions, including detailed experimental protocols for assessing receptor binding and function, and visual representations of the associated signaling pathways. While direct quantitative binding data for this compound is limited in the current literature, this guide presents the available data for the closely related endogenous ligands, dopamine and tyramine, at their respective insect receptors to provide a foundational understanding.

This compound Receptor Binding Profile: Quantitative Data

Despite the significance of this compound in insect physiology, direct quantitative data on its binding affinity (Ki) and functional potency (EC50) at specific receptors are not extensively reported in publicly available scientific literature. However, the structural similarity of this compound to dopamine and tyramine suggests that it likely interacts with their respective receptors. Therefore, to provide a relevant framework, the following tables summarize the binding affinities and functional potencies of dopamine and tyramine at well-characterized insect dopamine and tyramine receptors. This data serves as a critical proxy for estimating the potential interaction of this compound with these targets.

Table 1: Functional Potency (EC50) of Dopamine at Insect Dopamine Receptors

| Receptor | Species | Ligand | EC50 (nM) | Assay Type | Cell Line | Reference |

| PeaDOP2A | Periplaneta americana (American Cockroach) | Dopamine | 160 | cAMP increase | Constitutively expressing cell line | [3] |

Table 2: Functional Potency (EC50) of Tyramine at Insect Tyramine Receptors

| Receptor | Species | Ligand | EC50 (nM) | Assay Type | Cell Line | Reference |

| TyrR | Drosophila melanogaster | Tyramine | 500 | G protein activation | CHO | |

| TyrR | Drosophila melanogaster | Tyramine | 300 | G protein activation | Xenopus oocytes |

Note: The absence of specific Ki and EC50 values for this compound in these tables highlights a significant knowledge gap and a key area for future research. The data presented for dopamine and tyramine are from studies on cloned and heterologously expressed insect receptors.

Signaling Pathways

This compound is predicted to exert its effects through GPCRs, primarily targeting dopamine and tyramine receptors in insects. The activation of these receptors initiates intracellular signaling cascades that mediate various physiological responses.

Insect D1-like Dopamine Receptor Signaling Pathway

Insect D1-like dopamine receptors are typically coupled to Gs proteins. Upon agonist binding, the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to a cellular response.[1][4]

Insect Tyramine Receptor (TAR1) Signaling Pathways

Insect tyramine receptors, particularly the well-characterized Type 1 Tyramine Receptor (TAR1), exhibit dual signaling capabilities. They can couple to Gq proteins, activating the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium (Ca2+). Concurrently, they can also couple to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in cAMP levels.[5][6][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine the binding affinity and functional activity of ligands like this compound at GPCRs.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[8][9][10][11]

Materials:

-

Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radioligand: A high-affinity, receptor-specific ligand labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).

-

Unlabeled Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl₂).

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold.

-

Scintillation Vials and Cocktail.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, add a high concentration of a known, potent unlabeled ligand.

-

For determining total binding, add assay buffer instead of an unlabeled ligand.

-